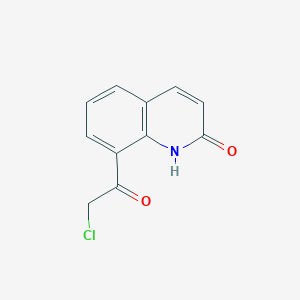

8-(Chloroacetyl)quinolin-2(1H)-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

83734-46-7 |

|---|---|

分子式 |

C11H8ClNO2 |

分子量 |

221.64 g/mol |

IUPAC 名称 |

8-(2-chloroacetyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C11H8ClNO2/c12-6-9(14)8-3-1-2-7-4-5-10(15)13-11(7)8/h1-5H,6H2,(H,13,15) |

InChI 键 |

XXNVFKODTPSOAI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)C(=O)CCl)NC(=O)C=C2 |

产品来源 |

United States |

The Quinolin 2 1h One Scaffold: a Privileged Structure in Chemical Biology

The quinolin-2(1H)-one nucleus is a prominent heterocyclic scaffold that is frequently encountered in both natural products and synthetic molecules with a wide array of biological activities. researchgate.netresearchgate.net Its prevalence in pharmacologically active compounds has led to its designation as a "privileged structure" in medicinal chemistry. researchgate.nettandfonline.comnih.gov This term is reserved for molecular frameworks that are recognized by multiple biological targets, suggesting an inherent "druggability." tandfonline.comscielo.br

The versatility of the quinoline (B57606) ring system allows it to serve as a foundational structure for drugs with diverse therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents. scielo.brnih.gov The quinolin-2(1H)-one moiety, specifically, is a core component of numerous compounds investigated for their potential as antitumor agents, kinase inhibitors, and antibiotics. researchgate.netnih.gov The sustained interest in this scaffold is evidenced by the continuous development of new synthetic methodologies to access these valuable compounds. ulisboa.pt

Strategic Importance of the Chloroacetyl Moiety in Organic Synthesis

The chloroacetyl group is a bifunctional chemical entity that serves as a valuable building block in organic synthesis. wikipedia.org Its utility stems from the presence of a reactive chlorine atom, which is susceptible to nucleophilic substitution, and a carbonyl group that can participate in various chemical transformations. chemicalbook.comresearchgate.net This dual reactivity makes the chloroacetyl moiety an excellent "handle" for the derivatization of molecules.

The chloroacetyl group is readily introduced into molecules through acylation with chloroacetyl chloride. chemicalbook.comresearchgate.net Once incorporated, the chlorine atom can be easily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the facile construction of diverse chemical libraries. researchgate.net This strategic installation and subsequent modification of the chloroacetyl group is a common tactic in the synthesis of complex molecules and the exploration of structure-activity relationships. researchgate.netmdpi.com For instance, it has been widely used in the production of herbicides and in the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net

Research Trajectories for 8 Chloroacetyl Quinolin 2 1h One and Its Derivative Library

Precursor Synthesis and Regioselective Functionalization of Quinolin-2(1H)-one Systems

The synthesis of this compound is fundamentally reliant on the initial construction of the quinolin-2(1H)-one core, followed by the precise introduction of the chloroacetyl group at the C-8 position.

Synthesis of Key Quinolin-2(1H)-one Intermediates

The quinolin-2(1H)-one scaffold is a prevalent motif in numerous biologically active compounds and serves as a critical building block in organic synthesis. rsc.orgrsc.org Its synthesis can be achieved through various established methods, often starting from substituted anilines. For instance, the Gould-Jacobs reaction utilizes anilines and diethyl ethoxymethylenemalonate to construct 4-hydroxyquinolin-2(1H)-ones, which are valuable intermediates. rsc.org Another classical approach is the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters; at high temperatures, this method yields 2-quinolones. pharmaguideline.com

A particularly relevant intermediate for the target molecule is 8-hydroxyquinolin-2(1H)-one. Its synthesis has been documented, although it is noted as less explored compared to other functionalized quinolinones. researchgate.net This intermediate is pivotal as the hydroxyl group at the C-8 position provides a reactive site for subsequent functionalization. One approach to synthesizing halo-substituted quinolin-2(1H)-ones, which can also serve as precursors, involves the acylation of anilines with methyl 3,3-dimethoxypropionate, followed by cyclization in sulfuric acid. researchgate.net This method has proven scalable, demonstrating its practical utility. researchgate.net

Modern syntheses of the quinolin-2(1H)-one core often begin with quinoline (B57606) N-oxides, which can be converted to the desired quinolone through methods like the Reissert-Henze reaction. rsc.orgacs.org This transformation can be achieved under various conditions, including base-free aqueous environments, highlighting a move towards greener protocols. researchgate.netacs.org

Targeted Chloroacetylation at the C-8 Position of Quinolin-2(1H)-ones

Once the quinolin-2(1H)-one intermediate is synthesized, the next critical step is the regioselective introduction of the chloroacetyl group at the C-8 position. Direct C-H functionalization at the C-8 position of the quinoline ring is a significant area of research. nih.gov Transition metal catalysis, particularly with cobalt, has been shown to achieve selective C-8 olefination of quinoline N-oxides, indicating the feasibility of targeting this position. acs.org Metal-free methods involving Brønsted acid-catalyzed reactions of quinoline N-oxides with ynamides have also been developed for C-8 functionalization. rsc.org

For an intermediate like 8-hydroxyquinolin-2(1H)-one, the most direct method for introducing the chloroacetyl group is through an acylation reaction. A similar transformation, the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride using triethylamine (B128534) as a base, has been reported to proceed in good yield. researchgate.net By analogy, the reaction of 8-hydroxyquinolin-2(1H)-one with chloroacetyl chloride in the presence of a suitable base would be expected to yield the corresponding 8-(chloroacetyloxy)quinolin-2(1H)-one. To obtain the target C-acylated compound, a Fries rearrangement could potentially be employed.

Alternatively, a Friedel-Crafts acylation on the quinolin-2(1H)-one ring system could be envisioned. However, controlling the regioselectivity of this electrophilic substitution can be challenging due to the presence of multiple potential reaction sites on the benzene (B151609) ring.

Development of Novel Synthetic Routes to this compound

The quest for more efficient and versatile synthetic methods has led to the development of novel routes that can construct the functionalized quinolin-2(1H)-one core in fewer steps.

Cyclocondensation and Annulation Approaches

Cyclocondensation reactions are a cornerstone of quinoline synthesis. researchgate.netresearchgate.net The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful tool for creating substituted quinolines. rsc.orgpharmaguideline.com By selecting appropriately substituted precursors, this method can be adapted to build a quinolin-2(1H)-one ring with a functional group or a precursor to one at the 8-position.

Annulation strategies, particularly [4+2] annulations using 2-azidobenzaldehydes, offer a regioselective pathway to quinoline derivatives. nih.gov These methods involve the construction of the pyridine (B92270) ring onto a pre-functionalized benzene ring, allowing for precise placement of substituents. nih.gov

Palladium-Catalyzed and Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-2(1H)-ones. ias.ac.inresearchgate.net Palladium-catalyzed reactions are particularly prominent, offering mild and efficient routes. nih.gov These methods include the carbonylative annulation of alkynes, Heck reactions, and C-H activation/cyclization cascades. researchgate.netacs.orgnih.gov

For example, palladium-catalyzed carbonylative cyclization of o-iodoanilines with alkynes provides a modular approach to substituted quinolin-2(1H)-ones. nih.govmdpi.com This strategy allows for the introduction of diversity at various positions of the quinolone core. Similarly, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides affords 4-arylquinolin-2(1H)-ones. nih.gov

Other transition metals, such as cobalt, have also been employed. Cobalt-mediated radical cyclization of styryl anilides can produce substituted quinolin-2(1H)-ones, offering an alternative to more expensive transition metals. thieme-connect.com These advanced methods provide powerful tools for constructing complex quinolinone structures that can serve as precursors to this compound.

Green Chemistry Principles and Sustainable Synthetic Protocols in Quinolin-2(1H)-one Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for quinoline and quinolinone derivatives. researchgate.netresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.netacs.org

An exemplary green method is the visible-light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.orgrsc.org This photocatalytic approach is highly atom-economical, requires low catalyst loading, and produces high yields without undesirable by-products. rsc.org The use of water as a solvent is another key aspect of green quinolinone synthesis. researchgate.netacs.org An environmentally benign methodology has been developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature, featuring short reaction times and operational simplicity. researchgate.netacs.org

Microwave-assisted synthesis has also emerged as a sustainable technique, often accelerating reaction rates and improving yields. researchgate.netacs.org Furthermore, the use of nanocatalysts, particularly magnetic nanoparticles, is gaining traction as they can be easily recovered and reused, aligning with the principles of sustainable chemistry. acs.org These green protocols offer promising and practical alternatives to traditional methods for the synthesis of quinolin-2(1H)-one and its derivatives.

Table of Research Findings on Quinolin-2(1H)-one Synthesis

| Methodology | Key Features | Starting Materials | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Synthesis | Proceeds under mild conditions from N-oxides. | Quinoline N-oxides | Pd(II), Azodicarboxylates | rsc.orgrsc.org |

| Visible Light-Mediated Synthesis | Highly atom-economical, low catalyst loading, greener alternative. | Quinoline N-oxides | Organic Photocatalyst, Blue LED | rsc.orgrsc.org |

| Aqueous Synthesis | Base-free, ambient temperature, short reaction times (1-8 min). | Quinoline N-oxides | Water (solvent) | researchgate.netacs.org |

| Cyclization of Halo-Anilines | Scalable to 800g scale. | Halo-anilines, Methyl 3,3-dimethoxypropionate | Sulfuric Acid | researchgate.net |

| Cobalt-Mediated Synthesis | Utilizes a less expensive transition metal via a radical process. | Styryl anilides | Cobalt(II) salt | thieme-connect.com |

Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation

Following the synthesis of this compound and its analogs, a suite of spectroscopic and chromatographic techniques is essential for rigorous structural confirmation and purity assessment. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals corresponding to different proton environments are expected. The protons of the quinolinone aromatic system typically appear in the downfield region between δ 7.0 and 9.0 ppm. uncw.edutsijournals.com A key diagnostic signal is a singlet observed around δ 4.3-4.8 ppm, which corresponds to the two protons of the methylene (B1212753) (-CH₂) group in the chloroacetyl moiety. researchgate.net Furthermore, the labile proton of the amide (N-H) group in the lactam ring usually gives rise to a broad singlet at a very downfield chemical shift, often above δ 11.0 ppm. nih.gov

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons of the lactam and the ketone are the most deshielded, appearing at chemical shifts greater than δ 160 ppm. The carbons of the aromatic ring resonate in the δ 115-150 ppm range. ekb.egtsijournals.com The methylene carbon of the chloroacetyl group is typically found in the range of δ 40-50 ppm.

Interactive Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 8.5 | Complex multiplet patterns |

| -CH₂-Cl | ~4.5 | Singlet | |

| N-H | >11.0 | Broad singlet | |

| ¹³C NMR | C=O (Ketone) | ~195 | |

| C=O (Lactam) | ~165 | ||

| Aromatic-C | 115 - 150 | Multiple signals |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation patterns, which further corroborates the proposed structure. For this compound (molecular formula C₁₁H₈ClNO₂), the expected exact mass is approximately 221.02 Da. A crucial feature in the mass spectrum would be the characteristic isotopic pattern of the chlorine atom, which presents as two peaks (M+ and M+2) with an intensity ratio of roughly 3:1.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

|---|---|---|

| ~221/223 | [M]⁺ | Molecular ion peak showing 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| ~176 | [M - CH₂Cl]⁺ | Loss of the chloro-methyl radical. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

N-H Stretch : A broad absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. researchgate.net

C=O Stretches : Two distinct carbonyl stretching bands are expected. The lactam carbonyl typically absorbs around 1650-1680 cm⁻¹, while the ketone carbonyl of the chloroacetyl group appears at a slightly higher frequency, around 1690-1710 cm⁻¹. ekb.egmdpi.com

C-Cl Stretch : The presence of the chlorine atom is indicated by a C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3400 | N-H Stretch | Amide (Lactam) |

| 1690 - 1710 | C=O Stretch | Ketone |

| 1650 - 1680 | C=O Stretch | Amide (Lactam) |

| 1550 - 1600 | C=C Stretch | Aromatic Ring |

Chromatographic Techniques

Chromatographic methods are indispensable for monitoring the progress of the reaction and for the purification of the final product.

Thin Layer Chromatography (TLC) : TLC is a rapid and effective technique used to track the consumption of starting materials and the formation of the product. ekb.eg It is typically performed on silica (B1680970) gel plates, and the components are visualized under UV light. Common solvent systems (eluents) include mixtures of ethyl acetate (B1210297) and petroleum ether or methanol (B129727) and chloroform. ekb.egicm.edu.pl

Column Chromatography : For purification on a larger scale, column chromatography is the method of choice. The crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica gel, and eluted with an appropriate solvent system, similar to those used for TLC. This allows for the separation of the desired product from unreacted starting materials, byproducts, and the catalyst.

Nucleophilic Displacement Reactions of the Chloroacetyl Group

The primary site of reactivity in this compound is the electrophilic carbon of the chloroacetyl group, which is susceptible to attack by various nucleophiles. The chlorine atom serves as a good leaving group, facilitating a range of substitution reactions.

Amination Reactions and Amide Bond Formation

The reaction of α-chloro ketones with amines is a well-established method for the synthesis of α-amino ketones and the formation of amide bonds. In the case of this compound, reaction with primary or secondary amines is expected to proceed via nucleophilic substitution to yield the corresponding N-substituted 8-(aminoacetyl)quinolin-2(1H)-one derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The resulting α-amino ketone moiety can be a valuable pharmacophore or a precursor for further synthetic manipulations. For instance, the newly introduced amino group can participate in subsequent cyclization reactions or be further functionalized. While direct studies on this compound are limited, the reactivity of similar chloroacetyl-bearing heterocycles, such as in quinazolinones, demonstrates the feasibility of this transformation. nih.gov For example, 2-chloro-N-[4-oxo-2-(substituted) quinazolin-3(4H)-yl] acetamides are readily prepared from the corresponding 3-amino-2-(substituted) quinazolin-4(3H)-one and chloroacetyl chloride. nih.gov

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary/Secondary Amine | 8-(Aminoacetyl)quinolin-2(1H)-one | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | General Knowledge |

| Hydrazine (B178648) | 8-(Hydrazinylacetyl)quinolin-2(1H)-one | Solvent (e.g., Ethanol) | nih.gov |

Table 1: Representative Amination Reactions of Chloroacetyl Groups.

Thiolation and Oxygen Nucleophile Reactivity

The soft electrophilic character of the α-carbon in the chloroacetyl group makes it an excellent substrate for reactions with soft nucleophiles like thiols. Thiolation of this compound with various thiols would lead to the formation of 8-(thioacetyl)quinolin-2(1H)-one derivatives. These reactions are generally efficient and can be performed under mild conditions, often in the presence of a weak base. The resulting thioether linkage is stable and can be found in various biologically active molecules. The addition of thiols to quinone-like structures is a known reaction, often proceeding via a radical mechanism. unibo.it

Similarly, oxygen nucleophiles such as alcohols and phenols can react with the chloroacetyl group to form the corresponding ether linkages, although typically under more forcing conditions or with the use of a strong base to generate the more nucleophilic alkoxide or phenoxide. The reaction of 8-hydroxyquinoline (B1678124) with ethyl 2-chloroacetate, for example, proceeds in the presence of a base to form the corresponding ether. semanticscholar.org

| Nucleophile | Product | Reaction Conditions | Reference |

| Thiol | 8-(Thioacetyl)quinolin-2(1H)-one | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | unibo.it |

| Alcohol/Phenol | 8-(Alkoxy/Phenoxyacetyl)quinolin-2(1H)-one | Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | semanticscholar.org |

Table 2: Representative Thiolation and Oxygen Nucleophile Reactions.

Electrophilic and Radical Functionalization of the Quinolin-2(1H)-one Core

While the chloroacetyl group is the primary site for nucleophilic attack, the quinolin-2(1H)-one ring itself can undergo electrophilic and radical functionalization, allowing for further diversification of the molecular scaffold.

Site-Specific Alkylation and Acylation Strategies

The quinolin-2(1H)-one system exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, the base, and the solvent used. Generally, harder electrophiles and polar aprotic solvents favor N-alkylation, while softer electrophiles and polar protic solvents can lead to O-alkylation.

Furthermore, C-H activation strategies have emerged as powerful tools for the direct functionalization of quinoline rings. nih.gov For instance, the C5 and C7 positions of the 8-aminoquinoline (B160924) ring can be functionalized under various catalytic conditions. nih.gov While the 8-acetyl group in our target molecule is not a directing group in the same vein as an 8-amino group, its electronic influence on the aromatic ring could direct incoming electrophiles or radical species to specific positions.

Directed Halogenation and Cross-Coupling Reactions

Directed halogenation of the quinolinone core can provide a handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The position of halogenation can often be controlled by the directing effect of existing substituents. For example, in 8-hydroxyquinoline, the hydroxyl group directs electrophilic substitution to the 5- and 7-positions. scispace.com While the 8-acetyl group is deactivating, it may direct halogenation to the meta-positions (C5 and C7).

Once halogenated, these positions can be elaborated using transition metal-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups, significantly increasing the molecular complexity. Photo/electrocatalysis has also been employed for the site-selective C-H functionalization of 8-aminoquinolines and their analogues, offering a greener alternative for these transformations. rsc.org

Intramolecular Cyclization and Heterocyclic Ring Formation

The presence of the reactive chloroacetyl group in close proximity to the quinolinone nitrogen and the aromatic ring opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems.

Following a nucleophilic displacement of the chloride with a suitable nucleophile that contains an additional reactive site, intramolecular cyclization can be triggered. For example, if the chloroacetyl group reacts with a binucleophile like hydrazine or a substituted hydrazine, the resulting intermediate could potentially undergo cyclization to form a fused pyrazinone or a related heterocyclic ring.

Furthermore, the product of an initial amination reaction, an 8-(aminoacetyl)quinolin-2(1H)-one, could undergo intramolecular condensation between the newly introduced amino group and the ketone of the acetyl chain, or with the C7 position of the quinolinone ring, to form new five- or six-membered rings. The synthesis of various heterocycles through the cyclization of appropriately substituted quinoline derivatives has been reported. researchgate.netnih.govresearchgate.net For instance, intramolecular cyclocondensation of a C-α amidinic carbanion with a formyl group has been used to synthesize mdpi.combenzopyrano[4,3-b]pyridin-5-ones. researchgate.net

| Reactant | Intermediate | Cyclized Product | Reaction Type | Reference |

| This compound + Binucleophile | N-Substituted 8-(aminoacetyl)quinolin-2(1H)-one | Fused Heterocycle | Intramolecular Cyclization | researchgate.netresearchgate.net |

Table 3: General Scheme for Intramolecular Cyclization.

Preclinical Biological Activities and Mechanistic Studies of 8 Chloroacetyl Quinolin 2 1h One Derivatives

In Vitro Anti-proliferative and Cytotoxic Activity Assessments

Derivatives of 8-(Chloroacetyl)quinolin-2(1H)-one have been the subject of numerous studies to evaluate their potential as anti-cancer agents. These investigations have revealed significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines.

Evaluation Across Diverse Cancer Cell Lines (e.g., A549, MDA-MB, HCT-116)

The anti-proliferative activity of quinolin-2(1H)-one derivatives has been assessed against several cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and HCT-116 (colorectal carcinoma). researchgate.netnih.govdoi.org For instance, a novel coptisine (B600270) derivative, 8-cetylcoptisine (CCOP), demonstrated dose- and time-dependent cytotoxicity against A549, BGC-823, MDA-MB-231, HCT-116, and HepG2 cell lines. doi.org The IC₅₀ values for CCOP against A549 cells were 2.12 μg/mL at 24 hours and 1.05 μg/mL at 48 hours. doi.org

Similarly, studies on other quinoline (B57606) derivatives have shown their efficacy. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives exhibited cytotoxic activity against eight human cancer cell lines. nih.gov Mono-acylated luteolin (B72000) derivatives have also shown enhanced anti-proliferative activities against HCT116 and MDA-MB-231 cancer cell lines. researchgate.net

Molecular Mechanisms of Action: Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Modulation

The anti-cancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival.

Cell Cycle Arrest: Several quinolin-2(1H)-one derivatives have been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases. For example, 8-cetylcoptisine (CCOP) was found to induce G0/G1 cell cycle arrest in A549 cells. doi.org This was accompanied by a decrease in the expression of cyclins D and E, as well as cyclin-dependent kinases (CDKs) 2, 4, and 6. doi.org Other studies have also reported the ability of phenolic compounds and caffeoylquinic acid derivatives to arrest the cell cycle at the G1 phase in gastric adenocarcinoma cells. nih.gov

Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Treatment with 8-cetylcoptisine (CCOP) led to a dose-dependent increase in apoptosis in A549 cells, characterized by a decreased mitochondrial membrane potential. doi.org The pro-apoptotic protein Bax and cleaved caspases 3 and 9 were upregulated, while the anti-apoptotic protein Bcl-2 was downregulated. doi.org Similarly, 8-Cl-cAMP, a derivative of 8-bromo cyclic adenosine (B11128) monophosphate, has been shown to induce apoptosis in human cancer cells by down-regulating Bcl-2 and increasing Bad levels. nih.gov

Angiogenesis Modulation: While less explored for this specific scaffold, some quinoline derivatives have demonstrated anti-angiogenic properties. For instance, a 4-thiomethoxy derivative of luteolin was identified as an anti-angiogenic agent. researchgate.net Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, making its inhibition a key therapeutic strategy.

Antimicrobial Spectrum and Potency Investigations

In addition to their anti-cancer properties, derivatives of this compound have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoline-2-one derivatives have demonstrated significant antibacterial action, particularly against multidrug-resistant Gram-positive bacteria. nih.govnih.gov Several derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov For instance, compound 6c from one study exhibited MIC concentrations of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov This compound also displayed significant antibiofilm activity. nih.govnih.gov

While many quinoline derivatives show good antimicrobial action against both Gram-positive and Gram-negative bacteria, some studies have found them to be more effective against Gram-positive strains. acs.orgmdpi.com This is likely due to the structural differences in the cell walls of these two bacterial types, with the outer membrane of Gram-negative bacteria often conferring greater resistance. mdpi.com

Antifungal Activity Profiles

The antifungal potential of quinolin-2(1H)-one derivatives has also been investigated. ujpronline.comresearchgate.net These compounds have shown activity against various pathogenic fungal strains. ujpronline.com For example, a series of quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole, displayed significant antifungal activity against Candida albicans, including fluconazole-resistant strains. nih.gov The mechanism of action for some of these derivatives involves the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov

Furthermore, novel quinolin-2(1H)-one analogues have been designed as potential fungicides targeting succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov Several of these compounds exhibited better inhibitory activities than the commercial fungicide pyraziflumid (B610351) against SDH. nih.gov

Enzyme and Receptor-Targeted Inhibition Studies

The biological activities of this compound derivatives are often mediated by their interaction with specific enzymes and receptors. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms. researchgate.net These compounds showed inhibition in the low to high nanomolar range against hCA I, II, and IV. researchgate.net Specifically, one compound demonstrated an inhibition constant (Ki) of 33.0 nM against hCA II. researchgate.net

Additionally, some quinoline derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting another potential mechanism for their antibacterial effects. acs.org The ability of these compounds to inhibit platelet aggregation has also been noted, with some 8-hydroxyquinoline (B1678124) derivatives showing potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net

Antioxidant Capacity and Reactive Oxygen Species Scavenging

Quinoline derivatives are a class of compounds recognized for their antioxidant potential. nih.govresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. researchgate.net Antioxidants can mitigate this damage by neutralizing free radicals.

The antioxidant capacity of quinolin-2(1H)-one derivatives is an area of active investigation. mdpi.com The primary mechanisms through which these compounds can exert their antioxidant effects are by donating a hydrogen atom or through a single electron transfer process to scavenge free radicals. nih.gov The efficiency of this activity can be assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mdpi.comnih.gov Research on related 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has shown promising DPPH radical scavenging activity, comparable to the reference antioxidant Trolox. mdpi.com The antioxidant properties are often influenced by the specific substituents on the quinoline ring, with groups like hydroxyls being known to enhance activity. researchgate.netnih.gov

| Compound Class | Antioxidant Activity | Method of Evaluation |

| Quinoline Derivatives | Potential to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net | DPPH radical scavenging assay. mdpi.comnih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Promising activity, with some derivatives showing scavenging of 70.6% and 73.5% at 10 µM. mdpi.com | DPPH radical scavenging assay. mdpi.com |

Neurobiological Interactions and Ion Channel Modulation

The quinoline scaffold is present in various neuroactive compounds and drugs that interact with ion channels, which are fundamental to neuronal signaling.

Sodium Channel Blockade Mechanisms

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. emcrit.org Blockade of these channels is a key mechanism for local anesthetics, antiarrhythmics, and anticonvulsants. nih.gov Drugs in this class, which include the quinoline derivative quinidine, typically exert their effects by physically occluding the channel pore. nih.govyoutube.com

Derivatives of this compound, as part of the broader quinoline chemical class, may possess the ability to modulate sodium channel function. Sodium channel blockers exhibit state-dependent binding, meaning their affinity for the channel varies depending on whether it is in the resting, open, or inactivated state. plos.org Many blockers preferentially bind to the open and inactivated states of the channel, which are more prevalent during periods of high-frequency neuronal firing. This use-dependent blockade leads to a progressive inhibition of sodium current, thereby reducing neuronal excitability. plos.org The chemical properties of the molecule, such as lipophilicity and aromaticity, are crucial for this interaction, as the binding site is located within the channel pore and involves interactions with specific amino acid residues. plos.org

Investigations in Preclinical in vivo Models for Mechanistic Elucidation (e.g., Zebrafish Embryo)nih.gov

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo mechanistic elucidation of this compound and its derivatives. While the zebrafish (Danio rerio) embryo has emerged as a powerful tool for high-throughput screening and mechanistic studies of various chemical compounds due to its rapid development, optical transparency, and genetic tractability, specific studies investigating the effects of this compound derivatives in this model are not publicly available. nih.govnih.govnih.gov

The zebrafish model is extensively utilized for assessing developmental toxicity, cardiotoxicity, neurotoxicity, and anti-angiogenic or pro-angiogenic potential of novel compounds. nih.govnih.gov For instance, studies on other quinoline derivatives have successfully employed zebrafish to understand their biological activities. These investigations often involve the use of transgenic zebrafish lines with fluorescently labeled vasculature or specific neuronal populations to visualize and quantify the effects of compounds in real-time.

Despite the suitability of the zebrafish model, there is no published data detailing the specific morphological, physiological, or molecular effects of this compound or its analogues on zebrafish embryos. Therefore, no data tables or detailed research findings on the in vivo mechanistic studies of this specific class of compounds can be presented at this time. Future research utilizing the zebrafish model could provide valuable insights into the potential developmental toxicity, bioactivity, and mechanisms of action of this compound derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Core Pharmacophoric Elements in 8-(Chloroacetyl)quinolin-2(1H)-one Derivatives

The quinolin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net A pharmacophore model for this class of compounds typically includes several key features that are essential for their interaction with biological targets. For the quinolin-2(1H)-one nucleus, these elements generally consist of:

A Hydrogen Bond Acceptor: The carbonyl group at the C2 position is a critical hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring provides a necessary hydrophobic region for van der Waals or hydrophobic interactions with the target protein.

A Hydrogen Bond Donor: The N-H group at position 1 can act as a hydrogen bond donor.

Substituent Positions: Positions C3, C4, C6, C7, and C8 are key points for substitution, allowing for the modulation of the compound's physicochemical properties and biological activity. sapub.orgnih.gov

In the specific case of this compound, the chloroacetyl group at the C8 position introduces additional pharmacophoric features:

An Electrophilic Center: The carbonyl carbon of the acetyl group is electrophilic.

A Halogen Atom: The chlorine atom can participate in halogen bonding or other interactions.

Additional Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can act as another hydrogen bond acceptor.

Based on a 3D pharmacophore model developed for Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, key features for quinolin-2-one derivatives include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, suggesting that derivatives of this compound could be promising leads for developing novel inhibitors. nih.gov

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of quinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) ring. rsc.org Variations in these substituents can significantly alter the compound's potency and selectivity towards a specific biological target.

The electronic and steric properties of substituents play a pivotal role in the biological activity of quinolin-2(1H)-one derivatives. researchgate.net These properties are often quantified using physicochemical parameters in QSAR studies. pharmacareerinsider.comslideshare.net

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can influence the electron density distribution of the entire molecule. This, in turn, can affect the compound's ability to interact with its biological target. wikipedia.org For instance, in a series of quinolinone-based thiosemicarbazones, it was found that electron-withdrawing groups like chlorine and bromine increased molecular volume and reduced molecular electronegativity, leading to enhanced antituberculosis activity. Conversely, electron-donating methyl groups decreased the biological activity. nih.gov The chloroacetyl group in this compound is electron-withdrawing, which could potentially enhance its biological activity.

Steric Effects: The size and shape of a substituent, or its steric bulk, can also impact biological activity. mdpi.com Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the active site of a receptor. nih.gov However, in some cases, increased bulk can lead to improved activity by promoting better binding. QSAR studies on 1,3-diaryl-2-propen-1-ones demonstrated a significant correlation between steric parameters and anti-inflammatory activity. nih.gov The steric properties of the chloroacetyl group would influence how the molecule orients itself within a binding pocket.

A study on quinone compounds with activity against Trypanosoma cruzi indicated that electronic variables were dominant compared to structural descriptors in QSAR models. researchgate.net

The following table summarizes common electronic and steric parameters used in QSAR studies.

| Parameter | Symbol | Property Measured |

| Hammett Constant | σ | Electronic effect of a substituent on an aromatic ring |

| Taft's Steric Parameter | Es | Steric bulk of a substituent |

| Molar Refractivity | MR | Molar volume and polarizability of a substituent |

| Hydrophobicity Constant | π | Contribution of a substituent to the lipophilicity of a molecule |

The position of a functional group on the quinoline ring is a critical determinant of its biological efficacy. researchgate.net The same substituent can have vastly different effects on activity when moved to a different position.

For quinoline derivatives, substitutions at the C2, C6, and C8 positions have been shown to be particularly important for various biological activities, including antileishmanial effects. frontiersin.org The C8 position is historically significant due to the antimalarial drug primaquine. frontiersin.org Studies on 8-substituted quinolines have revealed that the presence of halogen or hydroxyl groups can enhance activity. researchgate.netfrontiersin.org For example, dihalogenated N-quinolin-8-yl-arylsulphonamides were found to be highly effective against Leishmania species. frontiersin.org

Alkylation studies on quinolin-2(1H)-one derivatives have shown that substituents at the C8 position can influence the reaction's regioselectivity. For instance, 8-methoxy-, 8-benzyloxy-, and 8-chloro-quinolin-2(1H)-ones exclusively yielded O-alkylated products, whereas derivatives with substituents at other positions gave a mixture of N- and O-alkylated products. researchgate.net This suggests that the electronic and steric environment around the C8 position is distinct and can direct chemical reactivity and, by extension, biological interactions.

In the context of this compound, the placement of the chloroacetyl group at this specific position is likely to be a key factor in its biological profile, leveraging the known importance of C8 substitution for activity.

Development and Validation of Predictive QSAR Models

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. allsubjectjournal.com These models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the mechanism of action of a particular class of molecules. researchgate.net

Two classical approaches to QSAR are the Hansch analysis and the Free-Wilson analysis. pharmacy180.comyoutube.com

Hansch Analysis: This method, also known as the extrathermodynamic approach, correlates biological activity with various physicochemical parameters of the substituents, such as hydrophobicity (π), electronic effects (σ), and steric effects (Es). slideshare.net A typical Hansch equation takes the form:

log(1/C) = aπ + bσ + cEs + d

where C is the molar concentration required to produce a certain biological effect, and a, b, c, and d are constants determined by regression analysis. slideshare.net This approach allows for the prediction of the activity of compounds with substituents not included in the original dataset, provided their physicochemical parameters are known.

Free-Wilson Analysis: This method is a de novo approach that assumes the biological activity of a molecule is the sum of the contributions of its substituents and the parent scaffold. slideshare.net The model is represented by the following equation:

Biological Activity = Σ(Group Contributions) + μ

where μ is the average biological activity of the series. uniroma1.it This method does not require physicochemical constants but is limited to predicting the activity of compounds with substituents that were present in the training set. slideshare.netscribd.com

Both Hansch and Free-Wilson models can be combined into a mixed approach to enhance predictive power. slideshare.netuniroma1.it

Modern QSAR studies often integrate a wide range of physicochemical descriptors to build robust predictive models. researchgate.netresearchgate.net These descriptors can be calculated from the 2D or 3D structure of the molecules and can be broadly categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D structure of the molecule.

Electrostatic: Partial charges, dipole moments.

Quantum Chemical: HOMO/LUMO energies, etc.

These descriptors are used to develop a mathematical relationship with the biological response (e.g., IC50, EC50) using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov

For a series of quinolinone-based thiosemicarbazones, a QSAR model was developed that showed a good correlation between the antituberculosis activity and descriptors such as van der Waals volume, electron density, and electronegativity. The model was validated using various statistical parameters, including the coefficient of determination (R²), cross-validated R² (Q²), and F-test values, demonstrating its high predictability. nih.gov

The development of such models for this compound derivatives would involve synthesizing a series of analogues with variations in the substituent at the 8-position and other positions, measuring their biological activity, calculating a wide range of physicochemical descriptors, and then using statistical methods to derive a predictive QSAR equation.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arabjchem.orgrsc.org DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties by approximating the electron density of the system. researchgate.net For 8-(Chloroacetyl)quinolin-2(1H)-one, DFT provides the foundation for understanding its stability, reactivity, and spectroscopic characteristics. arabjchem.org

Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons, capable of accepting them (electrophile). libretexts.orgucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, FMO analysis is crucial. The electron-withdrawing nature of the chloroacetyl group and the carbonyl group on the quinolinone ring significantly influences the energy and distribution of the frontier orbitals. It is predicted that the LUMO would be localized predominantly around the chloroacetyl moiety, specifically on the carbonyl carbon and the adjacent carbon bearing the chlorine atom. This localization marks the chloroacetyl group as a potent electrophilic site, susceptible to nucleophilic attack—a key reaction for forming covalent bonds with biological molecules. The HOMO is expected to be distributed across the fused aromatic rings of the quinolinone system.

Theoretical studies on related quinoline (B57606) derivatives support these predictions, using DFT to calculate FMO energies and map their distributions. arabjchem.org Analysis of global reactivity descriptors, derived from HOMO and LUMO energies, provides further quantitative insight. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Calculated via DFT) This table presents example data for related quinoline derivatives to illustrate the type of information gained from FMO analysis, as specific published data for this compound is not available.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -6.5 to -8.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | ~ -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 6.0 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 3.0 | Measures resistance to change in electron distribution. arabjchem.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 3.7 to 5.5 | Measures the power of an atom/group to attract electrons. rsc.org |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | ~ 1.5 to 3.0 | Quantifies the electrophilic power of a molecule. arabjchem.org |

The quinolin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (amide) form and the lactim (iminol) form, also known as 2-hydroxyquinoline (B72897). wikipedia.orgnih.gov Experimental and theoretical studies on the parent quinolin-2(1H)-one and its derivatives consistently show that the lactam form is overwhelmingly predominant and more stable. colby.eduull.es DFT calculations are instrumental in quantifying the energy difference between these tautomers. For this compound, calculations would confirm the greater stability of the 2(1H)-one (keto) form over its 2-hydroxy (enol) tautomer. researchgate.net

Furthermore, the molecule possesses conformational flexibility due to the rotation around the single bond connecting the acetyl group to the quinoline ring. Conformational analysis using DFT can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. The preferred conformation is likely one that minimizes steric hindrance between the chloroacetyl group and the hydrogen atom at the C7 position of the quinoline ring.

Molecular Docking Studies and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govjst.go.jp While specific docking studies featuring this compound are not widely published, the extensive research on other quinoline and quinolinone derivatives provides a clear blueprint for how such an analysis would proceed. jst.go.jpnih.govtubitak.gov.tr

Docking simulations place the ligand into the binding site of a target protein and score the different poses. This analysis reveals crucial non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.gov For this compound, the quinolinone ring could act as a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic system could engage in π-π stacking with residues like Phenylalanine, Tyrosine, or Tryptophan. rsc.org The chloroacetyl group, being a reactive electrophile, is of particular interest for its potential to form covalent bonds with nucleophilic residues like Cysteine or Serine in an active site, a mode of action known as covalent inhibition.

Table 2: Example of Key Residue Interactions for a Quinolinone Scaffold in a Protein Active Site This table is illustrative, based on common interactions observed for quinoline derivatives in various protein targets.

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Quinolinone N-H | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond (Acceptor) | Quinolinone C=O, Acetyl C=O | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Lysine (Lys) |

| π-π Stacking | Quinoline aromatic rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

| Hydrophobic Interactions | Quinoline aromatic rings | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Covalent Bonding | Chloroacetyl group (electrophile) | Cysteine (Cys), Serine (Ser), Lysine (Lys) (nucleophiles) |

Docking programs use scoring functions to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. uobaghdad.edu.iq A more negative score typically indicates a stronger, more favorable binding interaction. nih.govresearchgate.net By comparing the docking scores of different compounds against the same target, researchers can rank potential inhibitors. For example, docking studies of various quinoline derivatives against HIV reverse transcriptase and topoisomerase have successfully used docking scores to identify the most promising candidates for synthesis and biological testing. nih.govnih.gov A hypothetical docking of this compound would yield a binding affinity score that could be compared with known inhibitors of a target protein to assess its potential potency.

Table 3: Illustrative Docking Scores for Quinoline Derivatives Against a Protein Target Data is hypothetical and serves to demonstrate how binding affinities are presented.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Known Inhibitor | Example Kinase | -10.5 |

| Quinoline Derivative A | Example Kinase | -9.8 |

| Quinoline Derivative B | Example Kinase | -8.7 |

| This compound | Example Kinase | -9.2 (Hypothetical) |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For a ligand-protein complex, an MD simulation can assess the stability of the binding pose predicted by docking. nih.gov It can reveal how water molecules mediate interactions, how the ligand and protein flexibly adapt to each other, and provide a more accurate calculation of binding free energies. nih.gov

In an MD simulation of this compound bound to a protein, researchers would analyze parameters like the root-mean-square deviation (RMSD) to check for stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key hydrogen bonds over the simulation time. nih.gov Such simulations are crucial for validating docking results and gaining a deeper understanding of the binding event at a temporal scale. youtube.com

Cheminformatics Approaches in Virtual Screening and Library Design

The quinolin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govsapub.org Computational chemistry, particularly cheminformatics, plays a pivotal role in harnessing the potential of this scaffold through virtual screening and the design of compound libraries to identify novel bioactive agents. While specific research focusing exclusively on this compound in large-scale virtual screening or library design is not extensively documented in publicly available literature, the principles and methodologies applied to the broader class of quinolin-2(1H)-one derivatives provide a clear framework for its potential computational evaluation.

Virtual screening is a powerful computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. For the quinolin-2(1H)-one class of molecules, structure-based virtual screening is a commonly employed strategy. This method utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

A notable application of virtual screening on the quinoline scaffold was demonstrated in the search for inhibitors of SARS-CoV-2 targets. nih.gov In this study, a library of over one hundred quinoline-based drugs with known antiviral, antimalarial, antibiotic, or kinase inhibitor activities was virtually screened against key viral proteins, including the RNA-dependent RNA polymerase. nih.gov Such studies highlight the potential of using established quinoline derivatives in drug repurposing efforts through computational screening.

Furthermore, pharmacophore modeling, a ligand-based virtual screening method, has been successfully used to identify novel quinoline derivatives as inhibitors of specific biological targets. For instance, a pharmacophore model for GLI1 inhibitors led to the identification of 8-hydroxyquinoline (B1678124) derivatives with significant antiproliferative activity. nih.govresearchgate.net These studies underscore the importance of the quinoline core in designing new therapeutic agents.

The design of compound libraries based on the quinolin-2(1H)-one scaffold is another critical area where cheminformatics is applied. Combinatorial chemistry principles, guided by computational tools, allow for the systematic generation of diverse sets of derivatives. mdpi.com By modifying substituents at various positions of the quinoline ring, it is possible to create focused libraries with a range of physicochemical and pharmacological properties. The chloroacetyl group at the 8-position of this compound, for example, can serve as a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening.

Molecular docking studies on various quinoline derivatives have provided insights into their binding modes with different protein targets. For example, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have revealed key interactions and binding affinities, suggesting their potential as antitumor agents. nih.gov Similarly, computational analyses of quinolino[7,8-h]quinoline derivatives have been used to understand their structural properties and basicity, which are crucial for their function as "proton sponges" and metal chelators. massey.ac.nz

While direct computational studies on this compound are limited, the extensive research on related quinolin-2(1H)-one derivatives demonstrates the robust utility of cheminformatics in modern drug discovery. These approaches enable the efficient exploration of chemical space, the identification of promising lead compounds, and the rational design of novel molecules with desired biological activities.

Conclusion and Future Research Perspectives

Synthesis and Biological Significance of 8-(Chloroacetyl)quinolin-2(1H)-one Derivatives: A Synthesis

The synthesis of quinolin-2(1H)-one derivatives can be achieved through various methods, often starting from readily available precursors like halo anilines or coumarins. sapub.orgacs.org For instance, a practical and scalable synthesis of halo quinolin-2(1H)-ones involves the acylation of halo anilines with methyl 3,3-dimethoxypropionate, followed by cyclization in sulfuric acid. acs.org Another common route involves the reaction of coumarin (B35378) derivatives with hydrazine (B178648) hydrate (B1144303) to yield N-amino-2-quinolones, which can be further modified. sapub.orgresearchgate.netresearchgate.net

The biological significance of the quinolin-2(1H)-one core is vast and well-documented. ekb.egnih.gov Derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The introduction of a chloroacetyl group at the 8-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds with potentially enhanced or novel biological activities. For example, the chloro group can be displaced by various nucleophiles to introduce different functional groups, leading to derivatives with tailored properties. ekb.eg

Emerging Research Directions and Unexplored Chemical Space

Current research on quinolin-2(1H)-one derivatives is actively exploring new therapeutic applications and chemical modifications. One emerging area is the development of multi-target agents that can simultaneously modulate different biological pathways involved in complex diseases like cancer. nih.gov The versatility of the quinolin-2(1H)-one scaffold makes it an ideal platform for such endeavors. researchgate.netnih.gov

Furthermore, there is a growing interest in exploring the unexplored chemical space around the quinolin-2(1H)-one core. This includes the synthesis of novel derivatives with unique substitution patterns and the investigation of their structure-activity relationships (SAR). acs.orgacs.org For example, the introduction of different heterocyclic moieties at various positions on the quinoline (B57606) ring has been shown to significantly impact biological activity. nih.gov The development of innovative synthetic methodologies, such as microwave-assisted and ultrasound-assisted reactions, is also facilitating the rapid generation of diverse compound libraries for screening. nih.gov

Rational Design Principles for Developing Advanced Quinolin-2(1H)-one Agents

The development of advanced quinolin-2(1H)-one agents is increasingly guided by rational design principles. Structure-activity relationship (SAR) studies play a crucial role in understanding how different structural features influence biological activity. acs.orgacs.org For instance, studies have shown that the nature and position of substituents on the quinoline ring can dramatically affect potency and selectivity. acs.org The presence of specific functional groups can also influence pharmacokinetic properties. researchgate.net

Computational modeling and molecular docking studies are powerful tools used to predict the binding interactions of quinolin-2(1H)-one derivatives with their biological targets. nih.govnih.gov This information is invaluable for the design of new compounds with improved affinity and specificity. For example, homology modeling has been used to design potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative diseases. nih.gov The rational design of fluorescent probes based on the quinoline scaffold has also been successfully demonstrated for live-cell imaging applications. nih.gov

Translational Prospects in Chemical Biology and Early-Stage Drug Discovery

The unique properties of this compound and its derivatives position them as valuable tools in chemical biology and early-stage drug discovery. The reactive chloroacetyl group can be utilized for the development of chemical probes to study biological processes and identify new drug targets.

The diverse biological activities exhibited by quinolin-2(1H)-one derivatives make them attractive starting points for drug discovery campaigns. nih.govnih.gov For example, derivatives have shown promise as anticancer agents by targeting various proteins and enzymes involved in cancer cell growth. researchgate.net They have also been investigated as inhibitors of HIV-1 reverse transcriptase and as antikinetoplastid agents. nih.govdundee.ac.uknih.govresearchgate.net The development of hybrid molecules, where the quinolin-2(1H)-one scaffold is combined with other pharmacophores, represents another promising strategy to enhance therapeutic efficacy and overcome drug resistance. univ-perp.fr

常见问题

Basic: What synthetic methods are commonly used to prepare 8-(chloroacetyl)quinolin-2(1H)-one derivatives?

The synthesis typically involves alkylation of quinolin-2(1H)-one precursors with chloroacetyl chloride under basic conditions. For example, describes alkylation of 8-substituted quinolin-2(1H)-ones using K₂CO₃ in DMF, yielding regioselective O2-alkylated products. Characterization is performed via IR, ¹H/¹³C NMR, and mass spectrometry to confirm structures . Key steps include optimizing reaction time and temperature to minimize side products.

Advanced: How does substituent position (C6, C7, C8) influence regioselectivity in alkylation of quinolin-2(1H)-ones?

Steric effects dominate regioselectivity. demonstrates that C8-substituted derivatives (e.g., 8-Cl, 8-OBn) undergo exclusive O2-alkylation due to steric hindrance at N1, while C6/C7-substituted analogs yield N1-alkylated products as major isomers (N/O ratio up to 7.1 for chloroacetone). Bulky alkylating agents (e.g., 2-bromoacetophenone) further reduce N1 selectivity due to increased steric clash .

Basic: How are antimicrobial activities of this compound derivatives evaluated?

Bioassays use the twofold serial dilution technique against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. Activity is quantified via minimal inhibitory concentration (MIC). For example, reports MIC values as low as 16 μg/ml for fluoro-substituted analogs, comparable to streptomycin. Chloroacetyl derivatives may enhance membrane permeability due to electrophilic chloro groups .

Advanced: What computational methods optimize greener synthesis pathways for quinolin-2(1H)-one derivatives?

Density Functional Theory (DFT) studies model reaction mechanisms to reduce hazardous reagents. highlights base-free aqueous synthesis pathways, avoiding traditional methods like Skraup (involving concentrated H₂SO₄). Computational workflows in Gaussian 16 predict transition states and regioselectivity, guiding experimental design for sustainability .

Basic: Which analytical techniques differentiate N1- vs. O2-alkylated isomers?

¹³C NMR is critical: N1-alkylation shifts C1' to ~48 ppm (coupled to N), while O2-alkylation shifts C1' to ~67 ppm (coupled to O). used HETCOR experiments to confirm assignments. X-ray crystallography (e.g., ) resolves tautomeric forms and hydrogen bonding patterns .

Advanced: How to resolve contradictions in alkylation regioselectivity across studies?

Discrepancies arise from reaction conditions and substituent electronic effects. For instance, found exclusive O2-alkylation for 8-Cl derivatives, whereas earlier studies reported N1 dominance. Steric hindrance at C8 overrides electronic effects (e.g., electron-withdrawing groups), necessitating controlled experiments with DMF/K₂CO₃ at 80°C .

Basic: What role does tautomerism play in the reactivity of quinolin-2(1H)-ones?

Quinolin-2(1H)-one exists in keto-enol tautomeric forms. notes that the enol form (quinolin-2-ol) participates in enzymatic oxidation, while the keto form dominates in alkylation. Tautomer stability affects nucleophilic sites: the enolate O2 is more reactive in basic conditions .

Advanced: How do structural modifications impact anticancer activity?

highlights morpholine/pyrrolidine substitutions at C3 enhancing cytotoxicity. Molecular docking studies show chloroacetyl groups improving binding to kinase targets (e.g., EGFR). Derivatives like 6-chloro-4-hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one exhibit potent antiproliferative activity via apoptosis induction .

Basic: Why are MIC values variable across antimicrobial studies?

Variability arises from strain-specific resistance, assay protocols, and substituent electronic profiles. found 8-Cl derivatives less active than fluoro analogs due to reduced electronegativity. Standardizing inoculum size and culture media (e.g., Mueller-Hinton agar) minimizes discrepancies .

Advanced: Can this compound derivatives act as enzyme inhibitors?

Yes. identifies quinolin-2(1H)-one as a substrate for 2-hydroxyquinoline 8-monooxygenase. Chloroacetyl groups may inhibit cytochrome P450 enzymes by alkylating heme iron. Docking studies (e.g., ) suggest interactions with NADH-binding sites in oxidoreductases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。